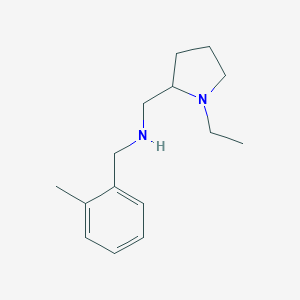
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine, also known as EPH, is a psychoactive substance that belongs to the class of stimulants. EPH is a relatively new research chemical that has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been found to have similar effects to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the bronchioles, leading to increased oxygen intake. This compound has been found to have a lower abuse potential than other stimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. It has a lower abuse potential than other stimulants, making it safer to handle in a lab setting. However, this compound is still a relatively new research chemical, and more research is needed to fully understand its effects.
Direcciones Futuras
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several potential future directions for research. It could be studied for its potential use in treating ADHD and narcolepsy. It could also be studied for its potential use as a cognitive enhancer. More research is needed to fully understand the effects of this compound and its potential uses.
Métodos De Síntesis
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is synthesized by the reaction between 2-methylbenzyl chloride and 1-ethylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines and cocaine. This compound has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-6-9-15(17)12-16-11-14-8-5-4-7-13(14)2/h4-5,7-8,15-16H,3,6,9-12H2,1-2H3 |
Clave InChI |
ABSIFLHDOZCSOW-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
SMILES canónico |
CCN1CCCC1CNCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)